Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate
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Overview
Description
The compound of interest, while not directly referenced in the available literature, is related to complex organic synthesis processes involving naphthalene derivatives and cyclopropane carboxylates. These compounds, including similar structural motifs, are synthesized through intricate chemical reactions, serving as precursors or intermediates in the development of pharmaceuticals, materials, and other chemically significant compounds.
Synthesis Analysis
The synthesis of complex organic molecules like the one mentioned often involves multi-step reactions, including catalytic acylation, ring opening of tetrahydrofuran derivatives, and intramolecular cyclizations. For example, the synthesis of fluorescent probes for β-amyloids involves catalytic acylation using 4-dimethylaminopyridine (Fa et al., 2015). Similarly, platinum-catalyzed intramolecular hydroarylation of allenyl arenes has been utilized for the efficient synthesis of 1,4-dihydronaphthalenes, showcasing the diversity of synthetic approaches (Mo & Lee, 2010).
Molecular Structure Analysis
Molecular structure analysis of complex organic molecules typically involves a combination of spectroscopic and diffractometric techniques. For instance, polymorphic forms of related compounds have been characterized using capillary powder X-ray diffraction patterns, showing minor but distinct differences, highlighting the importance of structural analysis in understanding compound properties (Vogt et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving naphthalene derivatives can lead to a wide variety of products depending on the reaction conditions and the presence of nucleophiles or electrophiles. The reactivity of these compounds under different conditions highlights their versatility in chemical synthesis. For example, acid-catalyzed dehydration reactions of hydroxy-substituted perhydroindenyl compounds have been explored, providing insights into the reactivity patterns of these molecules (Morozova et al., 2008).
Physical Properties Analysis
The physical properties of complex organic molecules, including solubility, melting point, and crystalline structure, are crucial for their practical application. These properties are often determined through detailed experimental studies, including solid-state NMR and crystallography, to understand the material's behavior in different conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for the compound's application in synthesis and industry. Studies on similar compounds have explored their antioxidant properties, reaction with nucleophiles, and potential antitumor activity, providing a comprehensive understanding of their chemical behavior (Liu et al., 2018).
properties
IUPAC Name |
ethyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-7-27(5,6)26(31)33-23-14-17(3)13-19-10-9-18(4)22(25(19)23)12-11-20(28)15-21(29)16-24(30)32-8-2/h9-10,13,17-18,20-23,25,28-29H,7-8,11-12,14-16H2,1-6H3/t17-,18-,20+,21+,22-,23-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAUQJHCHXQKFR-MLKWKJRISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCC)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858392 |
Source
|
Record name | Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |
CAS RN |
864357-87-9 |
Source
|
Record name | Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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